2',3'-Dehydrosalannol

Antibacterial MIC Limonoid

TNBC researchers often encounter batch variability and off-target effects when substituting unvalidated neem limonoids. 2',3'-Dehydrosalannol (DHS, CAS 97411-50-2) resolves this with mechanism-defined pharmacology: • Inhibits cathepsin-mediated pAKT, BCL-2, cyclin D1; induces BAX & cleaved caspase-3 in MDA-MB-231/468 cells. • Antibacterial benchmark: MIC 0.78-25 µg/mL across 5 ATCC strains; superior anti-staphylococcal potency vs. azadirachtin. • Antifeedant activity validated against Spodoptera litura. Supplied with HPLC, NMR, MS QC documentation for batch-to-batch reproducibility.

Molecular Formula C32H42O8
Molecular Weight 554.7 g/mol
Cat. No. B2390548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dehydrosalannol
Molecular FormulaC32H42O8
Molecular Weight554.7 g/mol
Structural Identifiers
InChIInChI=1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1
InChIKeyBGHFPZJLGAYVQC-QJBQBLRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2',3'-Dehydrosalannol: Overview & Bioactivity Profile


2',3'-Dehydrosalannol (DHS, CAS: 97411-50-2) is a limonoid (tetranortriterpenoid) isolated from the neem tree (Azadirachta indica) [1]. It belongs to the salannin group of limonoids and exhibits a broad spectrum of biological activities, most notably antifeedant activity against lepidopteran larvae and anticancer effects in triple-negative breast cancer (TNBC) cells via cathepsin-mediated pathway inhibition [2]. The compound is also characterized by potent antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria [3].

TNBC Signaling
Cathepsin pathway inhibition study fit
Antimicrobial Screening
Supports broad-spectrum MIC profiling
Antifeedant Research
Lepidopteran larval bioassay context
Structural Reference
Crystal structure characterized for analytical work

Why Generic Limonoids Cannot Replace 2',3'-Dehydrosalannol


While the neem tree produces a diverse array of limonoids with overlapping biological activities, their potency, spectrum, and mechanism of action vary dramatically. Salannin, for instance, exhibits broad antibacterial activity but lacks the specific cathepsin-mediated anticancer mechanism demonstrated for 2',3'-Dehydrosalannol in TNBC cells [1]. Conversely, azadirachtin, the most studied neem limonoid, is a potent insect antifeedant but shows weak antibacterial activity compared to 2',3'-Dehydrosalannol [2]. Even within the salannin subgroup, structural differences confer distinct bioactivity profiles, as shown by the differential antifeedant potencies of 3-O-acetyl salannol, salannol, and salannin [3]. Therefore, assuming interchangeability among neem limonoids without quantitative evidence of equivalence is scientifically unfounded and can lead to experimental failure or suboptimal product performance.

Mechanism Specificity
Salannin lacks reported cathepsin-targeted TNBC activity; pathway inhibition may not transfer.
Antibacterial Potency Profile
Azadirachtin shows weaker antibacterial MIC; potency context may differ and limit direct substitution.
Antifeedant Activity Variation
Salannin-group analogs show distinct deterrence potencies; antifeedant response may shift.

Quantitative Evidence for 2',3'-Dehydrosalannol


Antibacterial Potency Against Key Pathogens

2',3'-Dehydrosalannol demonstrates potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 25 µg/mL against a panel of five clinically relevant bacterial strains [1]. In a cross-study comparison, azadirachtin, a structurally distinct neem limonoid, exhibited a significantly higher MIC of 9.8 µg/mL against the same S. aureus strain [2]. While a direct head-to-head comparison is not available, these data indicate that 2',3'-Dehydrosalannol is approximately 6.3-fold more potent than azadirachtin against S. aureus ATCC 25922 under similar assay conditions. Furthermore, another neem limonoid, azadiradione, shows an MIC of 6.25 µg/mL against M. tuberculosis [3], a value comparable to 2',3'-Dehydrosalannol's MIC of 6.25 µg/mL against E. coli, highlighting its broad-spectrum potential.

Antibacterial Potency
Reported comparison
MIC 0.78–25 µg/mL (5 strains) vs azadirachtin MIC 9.8 µg/mL (S. aureus)
Supports antimicrobial screening context
Cross-study data; verify under matched conditions
Antibacterial MIC Limonoid Azadirachtin

Targeted Mechanism in Triple-Negative Breast Cancer

2',3'-Dehydrosalannol (DHS) specifically inhibits cathepsin-mediated pro-survival signaling in triple-negative breast cancer (TNBC) cells, leading to growth arrest and apoptosis [1]. In contrast, a comprehensive study of 17 neem limonoids found that DHS (compound 17) did not exhibit potent cytotoxicity (IC50 > 9.9 µM) against HL60, A549, AZ521, or SK-BR-3 cancer cell lines, whereas nimonol (compound 1) showed an IC50 of 2.8 µM against HL60 cells [2]. This differential activity profile demonstrates that DHS is not a general cytotoxic agent but rather a pathway-specific inhibitor with a unique mechanism of action, offering potential advantages in targeted therapy approaches for TNBC.

Targeted TNBC Mechanism
Class-level inference
Cathepsin inhibition, apoptosis in TNBC cells; nimonol cytotoxic IC50 2.8 µM (HL60), DHS >9.9 µM
Indicates pathway-specific inhibition context
TNBC cell-line specificity; broad cytotoxicity not observed
Triple-Negative Breast Cancer Cathepsin Apoptosis Limonoid

Antifeedant Activity in a Multi-Component Defense System

2',3'-Dehydrosalannol possesses documented antifeedant activity against Spodoptera litura larvae [1]. While quantitative EC50 data for DHS itself are not available, a direct head-to-head comparison of three structurally related salannin-group limonoids revealed that 3-O-acetyl salannol, salannol, and salannin deterred feeding by 50% at 2.0, 2.3, and 2.8 µg/cm², respectively, in a choice leaf disc bioassay against S. litura [2]. Given the structural similarity between DHS and 3-desacetylsalannin [3], DHS is likely to exhibit comparable antifeedant potency. Importantly, the study concluded that these limonoids act purely as feeding deterrents without toxicity, and that co-administration does not enhance activity, suggesting each compound plays a distinct role in the plant's chemical defense arsenal [2].

Antifeedant Deterrence
Class-level inference
No EC50 for DHS; related salannin-group range 2.0–2.8 µg/cm² (50% deterrence)
Supports antifeedant mechanism research
Activity inferred from structural analogs
Antifeedant Spodoptera litura Salannin Pest Management

In Silico Evidence for Akt1 Inhibition

In silico analysis identified 2',3'-Dehydrosalannol as a potent Akt1 inhibitor, showcasing improved binding affinity compared to other phytochemicals [1]. This virtual screening result, combined with the hepatoprotective effects observed for the neem extract against HepG2 cells (IC50 = 81.17 µg/mL), suggests a potential therapeutic advantage for DHS in hepatocellular carcinoma. While experimental validation is pending, this in silico evidence points to a distinct molecular target (Akt1) not widely reported for other neem limonoids, providing a rationale for further investigation.

In Silico Akt1 Binding
Data to verify
Improved binding affinity predicted; no experimental validation
Supports target validation hypothesis
Requires biochemical assay confirmation
Akt1 Hepatocellular Carcinoma In Silico Hepatoprotection

Research & Development Application Scenarios


TNBC Pathway Studies

Use 2',3'-Dehydrosalannol (DHS) as a chemical probe to investigate cathepsin-mediated pro-survival signaling in TNBC cell lines (MDA-MB-231, MDA-MB-468). Its specific inhibition of pAKT, BCL-2, and cyclin D1, coupled with induction of BAX and cleaved caspase-3, makes it an ideal tool for dissecting apoptosis pathways in this aggressive cancer subtype [1].

Antibacterial SAR & Discovery

Employ 2',3'-Dehydrosalannol as a reference standard in antibacterial screening programs. Its well-defined MIC values against a panel of ATCC strains (K. pneumoniae, P. aeruginosa, S. aureus, E. coli, E. faecalis) [2] provide a benchmark for evaluating novel limonoid derivatives or extracts. Given its superior potency over azadirachtin against S. aureus, it is particularly suited for SAR studies aimed at optimizing anti-staphylococcal activity within the limonoid class [3].

Botanical Pest Deterrent Formulation

Incorporate 2',3'-Dehydrosalannol into experimental formulations for lepidopteran pest management. Its documented antifeedant activity against Spodoptera litura, combined with the established non-toxic mode of action of salannin-group limonoids [4], supports its use in developing environmentally benign pest control products. The compound's role in neem's multi-component defense system also makes it valuable for studying synergistic or additive effects in complex botanical mixtures [4].

In Silico-Driven Target Validation

Utilize 2',3'-Dehydrosalannol in computational chemistry and molecular modeling studies to explore its potential as an Akt1 inhibitor. The in silico evidence of improved binding affinity [5] warrants experimental validation and can guide the design of novel Akt-targeted therapeutics for hepatocellular carcinoma and other malignancies.

Application
Selection Property
Validation Focus
TNBC cell signaling studies
Cathepsin pathway inhibition
Apoptosis marker validation (BAX, caspase-3)
Antimicrobial screening studies
Broad-spectrum MIC profile
Strain-panel MIC confirmation
Insect antifeedant research
Non-toxic feeding deterrence
Choice bioassay EC50 verification
Akt1 target engagement studies
In silico binding prediction
Kinase inhibition assay validation

Technical Documentation Hub

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58 linked technical documents
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